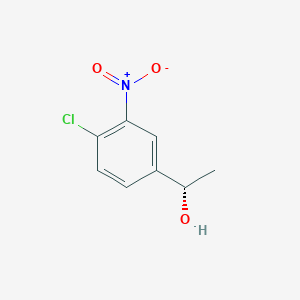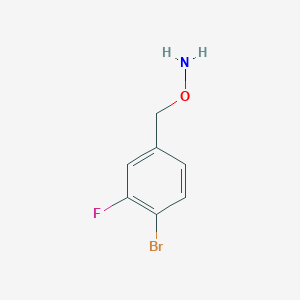
(r)-4-Chloro-2-(1-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Chloro-2-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of phenols It is characterized by the presence of a chlorine atom at the 4-position and a hydroxyethyl group at the 2-position of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its mild, green, and highly efficient protocol, providing excellent yields without the need for chromatographic purification . Another method involves the enzymatic synthesis using ketoreductase to perform the reduction of phenylephrine intermediates .
Industrial Production Methods
Industrial production of ®-4-Chloro-2-(1-hydroxyethyl)phenol typically involves scalable and green synthesis methods. The use of arylboronic acids and aqueous hydrogen peroxide in ethanol is a preferred route due to its simplicity and high efficiency . This method can be scaled up to at least 5 grams at room temperature with a one-minute reaction time, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Chloro-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as chromic acid, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorine-substituted position.
Major Products Formed
Oxidation: The major product formed is para-benzoquinone.
Reduction: The reduction of the hydroxyethyl group can lead to the formation of ethylphenol derivatives.
Substitution: Substitution reactions can yield various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
®-4-Chloro-2-(1-hydroxyethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role as a metabolite in various biological pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive phenols.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-4-Chloro-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as dehydrogenases, which catalyze its oxidation to form corresponding aldehydes . This interaction is crucial for its biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Hydroxyethyl)phenol
- 4-Hydroxy-alpha-methyl-benzenemethanol
- 4-Hydroxy-alpha-methylbenzyl alcohol
Uniqueness
®-4-Chloro-2-(1-hydroxyethyl)phenol is unique due to the presence of both a chlorine atom and a hydroxyethyl group on the phenol ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, making it valuable for enantioselective synthesis and applications.
Propriétés
Formule moléculaire |
C8H9ClO2 |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
4-chloro-2-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m1/s1 |
Clé InChI |
MMEFEZLZLKQZJO-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)Cl)O)O |
SMILES canonique |
CC(C1=C(C=CC(=C1)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


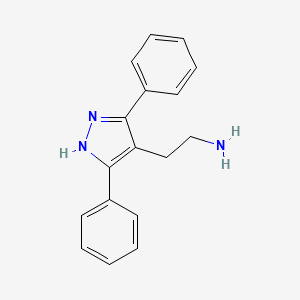
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde](/img/structure/B13606205.png)
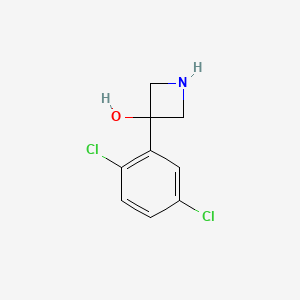



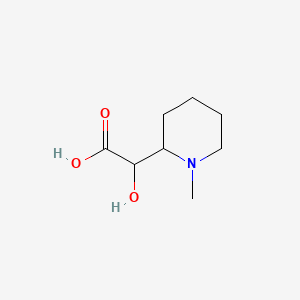
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)
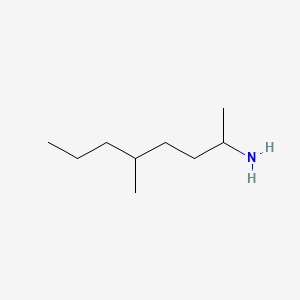

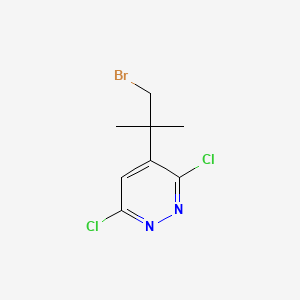
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
